molecular formula C6H15NO B1529840 Ethyl(2-methoxypropyl)amine CAS No. 1250788-65-8

Ethyl(2-methoxypropyl)amine

Cat. No.: B1529840
CAS No.: 1250788-65-8
M. Wt: 117.19 g/mol
InChI Key: ROJOPIDHWGFMTD-UHFFFAOYSA-N
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Description

Ethyl(2-methoxypropyl)amine is a chemical compound with the molecular formula C6H15NO . It is also known as (2-Methoxy-ethyl)-methyl-propyl-amine . This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of this compound or similar amines often involves controlled ethoxylation of mono-methyl amine (MMA) solution . The process involves laboratory-scale autoclave reactor data and industrial process plant data to develop and validate the kinetics of controlled ethoxylation . The ethoxylation of MMA solution also produces intermediate mono-methyl ethanolamine (MMEA) and by-products-glycol ethers of MDEA (MDEA-P) such as diglycol, and triglycol ethers of MDEA .


Molecular Structure Analysis

The molecular weight of this compound is 131.2160 . The structure of this compound can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy . The hydrogens attached to an amine show up 0.5-5.0 ppm in the NMR spectrum . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .


Chemical Reactions Analysis

Amines, including this compound, can undergo various reactions such as alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .


Physical and Chemical Properties Analysis

Amines have simple physical properties such as solubility and boiling points . The hydrogens attached to an amine show up 0.5-5.0 ppm in the NMR spectrum . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .

Scientific Research Applications

Polymer Synthesis and Properties

The synthesis and aqueous solution properties of tertiary amine methacrylate homopolymers and diblock copolymers have been explored, focusing on their solubility behavior in acidic or neutral media, temperature responses, and micellization in aqueous media upon adjustment of solution pH, temperature, or electrolyte concentration. These properties are crucial for developing materials with specific applications in drug delivery systems, coatings, and other polymer-based technologies Bütün, Armes, & Billingham, 2001.

Lipase-Catalyzed Reactions

The molecular basis for the enhanced rate of lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate was studied, revealing that an interaction between the β-oxygen atom in methoxyacetate and the amine nitrogen atom might be a key factor. This understanding aids in the development of more efficient catalytic processes for producing enantiopure amines, which are valuable in pharmaceutical synthesis Cammenberg, Hult, & Park, 2006.

Surface Functionalization and Membrane Technology

Research has been conducted on the functionalization of poly(ethylene terephthalate) (PET) films by transamidation of the ester groups with primary amines using water as a solvent. This method significantly improves the reaction rate and yield compared to conventional solvents, offering an efficient approach to modify polyester materials for various applications, including biomedical and environmental technologies Castillo, Wilson, Efimenko, Dickey, Gorman, & Genzer, 2016.

Fluorescent Labeling for Biomedical Studies

The synthesis of rhodamine 6G-based compounds for the ATRP synthesis of fluorescently labeled biocompatible polymers has been explored. These compounds maintain high fluorescence at physiological pH and have been used to prepare a range of fluorescently labeled biocompatible polymers for biomedical studies, demonstrating the utility of ethyl(2-methoxypropyl)amine derivatives in enhancing the functionality of biopolymers Madsen, Warren, Armes, & Lewis, 2011.

Mechanism of Action

The mechanism of action of amines involves the lone pair on the nitrogen atom in the amine molecule being attracted towards the positive carbon in the halogenoalkane . This forms a bond with it, expelling the halogen as a halide ion .

Future Directions

The future directions in the study of Ethyl(2-methoxypropyl)amine and similar amines could involve the synthesis of α-amine homo- and heterotelechelic poly (2-ethyl-2-oxazoline)s . Additionally, the medicinal chemistry landscape of 2-phenethylamines, which are closely related to amines, is also an area of interest .

Properties

IUPAC Name

N-ethyl-2-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-4-7-5-6(2)8-3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJOPIDHWGFMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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